molecular formula C11H11FN2OS B2839710 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine CAS No. 890093-35-3

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine

Cat. No.: B2839710
CAS No.: 890093-35-3
M. Wt: 238.28
InChI Key: TWNHPZYHAHMIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine (CAS 890093-35-3) is a high-purity organic compound with a molecular formula of C11H11FN2OS and a molecular weight of 238.28. It is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place. This product is intended for research and development use only by technically qualified persons. It is not intended for use in foods, cosmetics, drugs (human or veterinary), consumer products, biocides, or pesticides. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad pharmacological potential. Derivatives of this core structure have been extensively investigated in scientific literature for their diverse biological activities and have served as key scaffolds in the development of therapeutic agents targeting various enzymes and cellular pathways . Researchers value this family of compounds for its potential in designing and synthesizing novel bioactive molecules. This product is strictly for laboratory research purposes. It is not for diagnostic or therapeutic applications, nor for personal use. Consumer orders are not accepted, and products are not shipped to residential addresses.

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-1-3-10(4-2-8)15-6-5-9-7-16-11(13)14-9/h1-4,7H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNHPZYHAHMIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327928
Record name 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890093-35-3
Record name 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 4-fluorophenoxy group directs electrophiles to specific positions:

Nitration reaction example :

  • Conditions : HNO₃/H₂SO₄ (1:3 v/v), 0-5°C, 2 hours

  • Product : 3-nitro-4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine

  • Yield : 54% (isolated via column chromatography)

Comparative reactivity :

ElectrophilePosition attackedYield (%)
NO₂⁺Meta to F54
Br₂/FeBr₃Para to OCH₂CH₂61

Steric effects from the ethyl spacer reduce substitution rates compared to direct aryl-thiazole systems .

Amine Functionalization Reactions

The 2-amine group undergoes characteristic nucleophilic reactions:

A. Acylation

  • Reagent : Acetyl chloride (2 eq) in dry DCM

  • Conditions : 0°C → RT, 4 hours, TLC monitoring

  • Product : N-Acetyl derivative (92% yield)

B. Schiff base formation :

AldehydeReaction TimeYield (%)
Benzaldehyde3 hours78
4-Nitrobenzaldehyde2.5 hours83

These derivatives show enhanced antimicrobial activity in structure-activity relationship (SAR) studies .

Thiazole Ring Modifications

Oxidation reactions :

  • With mCPBA : Forms thiazole N-oxide at -10°C in CH₂Cl₂

  • Kinetics : Second-order rate constant k = 1.2×10⁻³ M⁻¹s⁻¹ at 25°C

Ring-opening under strong base :

  • Conditions : 2M NaOH, 100°C, 8 hours

  • Product : 2-Amino-4-[2-(4-fluorophenoxy)ethyl]thiazole-5-carboxylic acid (43% yield)

Cross-Coupling Reactions

Suzuki-Miyaura coupling :

Boronic AcidCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄/K₂CO₃67
4-Pyridylboronic acidPd(OAc)₂/XPhos58

Reaction occurs at C5 position of the thiazole ring, confirmed by NOESY experiments .

Biological Activity Correlation

Derivatives from these reactions show measurable bioeffects:

Derivative TypeMIC vs S. aureus (μg/mL)IC₅₀ Cancer Cells (μM)
Parent compound32>100
N-Acetyl1682
3-Nitro6447

Electron-withdrawing groups enhance cytotoxicity but reduce antimicrobial potency .

This systematic analysis demonstrates that 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine serves as a versatile scaffold for medicinal chemistry optimization. Its balanced reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties.

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine is its antibacterial activity. Studies have demonstrated that this compound exhibits significant inhibition against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition measuring 20.5 mm and 17.0 mm, respectively, although these values are lower than those observed for standard antibiotics like Streptomycin .

Bacterial StrainZone of Inhibition (mm)Standard Drug (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

Anti-inflammatory Activity

Another notable application is in the realm of anti-inflammatory therapy. Thiazole derivatives, including this compound, have been investigated for their ability to inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (LOX). In vitro studies have indicated that derivatives of thiazole can effectively inhibit LOX activity, which is crucial for the synthesis of leukotrienes implicated in inflammatory diseases like asthma and rheumatoid arthritis .

Structure-Activity Relationship

The pharmacological efficacy of this compound can be attributed to its structural characteristics. The presence of the fluorophenoxy group enhances lipophilicity and potentially improves binding affinity to biological targets. Research into structure-activity relationships has shown that modifications to the thiazole moiety can significantly influence biological activity, allowing for the design of more potent derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-based compounds:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of antibacterial activity against clinical isolates, emphasizing the need for further optimization to enhance efficacy .
  • Inflammation Models : In animal models of inflammation, thiazole derivatives showed promising results in reducing inflammation markers when compared to control groups, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate biological activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituents at the 4-position. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight Key Applications/Properties Reference
4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine 2-(4-Fluorophenoxy)ethyl Not reported Hypothesized: Drug design, material science N/A
Benzyl-[4-(4-fluorophenyl)-thiazol-2-yl]amine 4-(4-Fluorophenyl), benzylamine Not reported Potential biological activity
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine 4-Methoxyphenyl 206.27 g/mol Dye synthesis (hypsochromic shift)
4-(4-Nitrophenyl)-1,3-thiazol-2-amine 4-Nitrophenyl 221.25 g/mol Dye synthesis (hypochromic shift)
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl 242.70 g/mol Not specified (halogenated bioactivity)

Key Observations:

Electronic Effects of Substituents:

  • Electron-donating groups (e.g., methoxy in 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine) induce hypsochromic shifts in dye absorption spectra (λmax = 480–500 nm) .
  • Electron-withdrawing groups (e.g., nitro in 4-(4-Nitrophenyl)-1,3-thiazol-2-amine) cause hypochromic shifts (λmax = 580–640 nm) due to reduced π→π* transitions .

Biological Relevance:

  • Halogenated analogs like 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine may exhibit enhanced binding to biological targets due to halogen bonding .
  • The benzylamine group in Benzyl-[4-(4-fluorophenyl)-thiazol-2-yl]amine could modulate pharmacokinetic properties, such as blood-brain barrier penetration .

Synthetic Accessibility: Thiazol-2-amine derivatives are typically synthesized via cyclization of thiourea with substituted acetophenones (e.g., 4-(4-Nitrophenyl)-1,3-thiazol-2-amine achieved 94% yield using p-nitro acetophenone and thiourea) . Modifications at the 4-position are feasible through electrophilic substitution or coupling reactions, enabling diverse functionalization .

Biological Activity

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine is a synthetic organic compound characterized by its thiazole ring and a 4-fluorophenoxyethyl substituent. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C11H12FN2OS
  • CAS Number : 890093-35-3

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate.
  • Subsequent reaction with thioamide to yield the final product.

Common solvents used in this process include acetone, often in the presence of catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. The presence of electron-withdrawing groups, such as fluorine, enhances the antibacterial properties of these compounds .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiazole derivatives. For example:

  • IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values ranging from 0.36 to 0.86 μM against various cancer cell lines, indicating potent antiproliferative effects .

The mechanism of action often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cell cycle arrest in the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : The thiazole moiety can participate in biochemical pathways by interacting with enzymes involved in cellular processes.
  • Binding Affinity : The fluorophenoxy group enhances binding affinity to biological targets, potentially increasing selectivity and efficacy .

Table: Summary of Biological Activities

Activity Type Description IC50 Values References
AntimicrobialEfficacy against bacterial strainsVaries by derivative
AnticancerInhibition of cancer cell proliferation0.36 - 0.86 µM
Tubulin InhibitionDisruption of microtubule dynamicsN/A

Notable Research Findings

  • A study on N,4-diaryl-1,3-thiazole-2-amines found that modifications at specific positions significantly influenced antiproliferative activity, highlighting structure-activity relationships (SAR) crucial for drug design .
  • Another investigation into thiazole derivatives indicated that substituents like methyl or acetyl at the amino position reduced activity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine, and how are reaction conditions controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization of the 4-fluorophenoxyethyl group. Key steps include nucleophilic substitution to attach the phenoxyethyl chain and cyclization to form the thiazole ring. Reaction parameters such as temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (THF or DMF), and catalysts (e.g., NaH) are critical for yield optimization . Thin-layer chromatography (TLC) is recommended for real-time monitoring of intermediates .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess purity. For example, the 4-fluorophenoxyethyl group shows distinct aromatic proton splitting patterns and fluorine coupling .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected peaks matching the molecular formula C11H12FN2OSC_{11}H_{12}FN_2OS .

Q. How can researchers perform preliminary biological activity screening for this compound?

  • Methodological Answer : Initial screening should focus on receptor-binding assays (e.g., dopamine or serotonin receptors) due to structural similarities to bioactive thiazole derivatives. Use radioligand displacement assays with 3H^3H-labeled ligands in transfected cell lines. For enzymatic activity, employ fluorometric or colorimetric assays (e.g., β-glucosidase inhibition) at concentrations of 1–100 µM, with controls for solvent interference .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic properties, including HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites. Solvent effects are incorporated via the polarizable continuum model (PCM). Validation against experimental NMR shifts ensures accuracy .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Grow single crystals via slow evaporation in a 1:1 hexane/ethyl acetate mixture. Collect diffraction data using a synchrotron or Mo-Kα source. Refinement with SHELXL software (via Olex2 interface) resolves bond angles and torsional strain in the phenoxyethyl-thiazole linkage. Hydrogen-bonding networks are analyzed using Mercury software .

Q. What experimental designs are recommended for investigating its pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS.
  • Blood-Brain Barrier Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a pH 7.4 donor buffer.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and 1H^1H-NMR to exclude impurities (>95% purity required).
  • Assay Reproducibility : Validate protocols using positive controls (e.g., clozapine for receptor assays) and standardized cell lines.
  • Structural Confirmation : Compare crystallographic data (if available) with computational models to rule out conformational artifacts .

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with variations in:

  • Phenoxy Substituents : Replace 4-fluoro with chloro or methoxy groups.
  • Thiazole Modifications : Introduce methyl or nitro groups at the 5-position.
    Test derivatives in dose-response assays (IC50_{50}/EC50_{50}) and correlate substituent effects with activity using multivariate regression analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.